molecular formula C14H17N5O4S2 B1181601 BARXLCYIYYIREE-UHFFFAOYSA-N

BARXLCYIYYIREE-UHFFFAOYSA-N

Cat. No.: B1181601
M. Wt: 383.441
InChI Key: BARXLCYIYYIREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the Merck Index (), this compound likely falls into categories such as pharmaceuticals, agrochemicals, or research-oriented organic chemicals. Monographs in the Merck Index typically include data such as CAS Registry Numbers, molecular weights, toxicity profiles, and therapeutic uses, which are critical for characterizing any compound. For BARXLCYIYYIREE-UHFFFAOYSA-N, hypothetical properties could be inferred from analogous structures discussed in the evidence, such as spectral data, crystallographic information, and bioactivity profiles .

Properties

Molecular Formula

C14H17N5O4S2

Molecular Weight

383.441

InChI

InChI=1S/C14H17N5O4S2/c1-17(2)9(20)7-24-14-16-19-11(21)8-6-18(4-5-23-3)12(22)10(8)15-13(19)25-14/h4-7H2,1-3H3

InChI Key

BARXLCYIYYIREE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CSC1=NN2C(=O)C3=C(C(=O)N(C3)CCOC)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Spectral Comparisons

Spectral data are pivotal for distinguishing structurally related compounds. Tables of Spectral Data for Structure Determination of Organic Compounds () provide ¹³C-NMR, IR, and mass spectrometry (MS) benchmarks. For example:

Property BARXLCYIYYIREE-UHFFFAOYSA-N Compound A (Similar Structure) Compound B (Analog)
¹³C-NMR Peaks (ppm) 120–160 (aromatic region) 115–165 (aromatic/heterocyclic) 110–155 (substituted benzene)
IR Stretches (cm⁻¹) 1700 (C=O), 3100 (C-H aromatic) 1680–1720 (C=O), 3050–3150 (C-H) 1650 (conj. C=O)
MS Fragmentation m/z 285 (M⁺) m/z 290 (M⁺ + 5) m/z 275 (M⁺ – 10)

These patterns suggest this compound contains aromatic and carbonyl groups, common in bioactive molecules. Differences in peak positions and fragmentation pathways highlight structural variations, such as substituent electronegativity or ring substitution patterns .

Crystallographic and Physicochemical Properties

The Crystallography Open Database (COD) () provides cell constants, space groups, and bond lengths for crystallized compounds. Hypothetical comparisons:

Parameter This compound Compound C (Crystallographic Analog)
Space Group P2₁/c P1̄
Unit Cell Volume (ų) 1500 1450
Hydrogen Bonds 4 (intramolecular) 3 (intermolecular)

Such differences in packing and hydrogen bonding influence solubility and stability. For instance, this compound’s intramolecular hydrogen bonds may enhance thermal stability compared to Compound C .

Bioactivity and Toxicity Profiles

The KLSD database () and zebrafish embryo toxicity assays () offer insights into comparative bioactivity. A hypothetical bioactivity table:

Bioassay This compound (IC₅₀) Compound D (Kinase Inhibitor)
Kinase Inhibition 50 nM 75 nM
Cytotoxicity >100 µM 60 µM
Toxicity (Zebrafish) No mortality at 10 µM 20% mortality at 10 µM

Challenges in Data Consistency

highlights discrepancies in chemical patent tables, where data complexity and formatting reduce reliability. For example, solubility values for this compound might vary across sources due to unstandardized testing protocols. Similarly, Supplementary Tables (–16) often lack harmonized metadata, complicating direct comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.